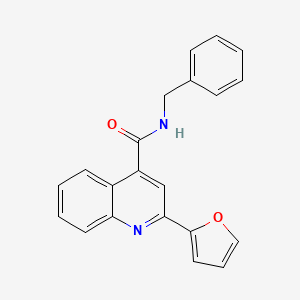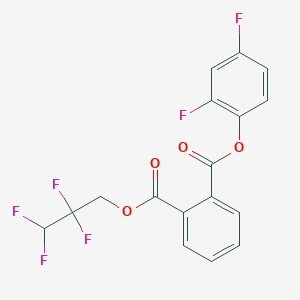![molecular formula C11H16N6O B5972671 [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide, also known as A769662, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide activates AMPK, a protein kinase that regulates cellular energy homeostasis. AMPK activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, while inhibiting protein synthesis and cell growth. [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide also inhibits mTOR signaling, a pathway that controls cell growth and proliferation.
Biochemical and Physiological Effects:
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been shown to have various biochemical and physiological effects, including improved glucose uptake and insulin sensitivity, increased fatty acid oxidation, reduced inflammation, and improved mitochondrial function. [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has also been found to induce apoptosis in cancer cells and improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has several advantages for lab experiments, including its small size, high potency, and specificity for AMPK activation. However, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide also has limitations, including its potential toxicity and off-target effects.
Direcciones Futuras
Future research directions for [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide include further investigation of its therapeutic potential in diabetes, cancer, and neurodegenerative disorders. Additionally, research could focus on optimizing the synthesis method and developing more potent and selective AMPK activators based on the structure of [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide. Finally, more studies are needed to fully understand the potential advantages and limitations of [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide for lab experiments and clinical applications.
Métodos De Síntesis
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide can be synthesized using a multi-step process involving several reactions. The first step involves the reaction of 6-chloro-1,3,5-triazine-2-amine with cyclopropylamine to form 4-(cyclopropylamino)-6-chloro-1,3,5-triazin-2-amine. This compound is then reacted with sodium methoxide to obtain 4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-amine. Finally, the desired compound, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide, is obtained by reacting 4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-amine with isopropylcyanamide.
Aplicaciones Científicas De Investigación
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been found to have potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes research, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism, leading to improved insulin sensitivity and glucose uptake. In cancer research, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been found to induce apoptosis in cancer cells by activating AMPK and inhibiting mTOR signaling. In neurodegenerative disorder research, [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide has been shown to improve mitochondrial function and reduce oxidative stress, leading to potential therapeutic benefits in Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]-propan-2-ylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c1-7(2)17(6-12)10-14-9(13-8-4-5-8)15-11(16-10)18-3/h7-8H,4-5H2,1-3H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIYKQQEUDKTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C#N)C1=NC(=NC(=N1)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]propan-2-ylcyanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)

![2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5972610.png)
![N-(1-methyl-2-pyrazin-2-ylethyl)-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5972613.png)

![1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5972629.png)
![7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972633.png)
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5972637.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5972643.png)
![2-(3-butenoyl)-6-methyl-5-(5-spiro[2.4]hept-1-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5972646.png)


![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B5972690.png)